![molecular formula C30H22F6N6O5 B605247 2,2'-(5,5'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(pyridine-5,2-diyl))bis(6-(trifluoromethoxy)-1H-benzo[d]imidazole) CAS No. 1256094-72-0](/img/structure/B605247.png)
2,2'-(5,5'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(pyridine-5,2-diyl))bis(6-(trifluoromethoxy)-1H-benzo[d]imidazole)
Overview
Description
The compound is a complex organic molecule, possibly a type of ligand used in the field of biochemistry or medicinal chemistry. The structure suggests the presence of pyridine and benzimidazole groups, which are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a central ethane-2,1-diyl group, with two pyridine and two benzimidazole groups attached via ether linkages. The benzimidazole groups also appear to have trifluoromethoxy substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and its overall charge would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis : A study by Caballero et al. (2001) involved the synthesis of a related compound, 1,1′-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazol-2-ylidene), which is a polydentate N-heterocyclic biscarbene. This compound was stable at low temperatures and reacted with silver(I) triflate to yield a complex, demonstrating the potential of similar compounds in forming complex structures (Caballero et al., 2001).
Complex Formation and Properties : Research by Wang et al. (2014) explored the synthesis of entangled complexes using a compound including the 2,2'-(5,5'-((oxybis(ethane-2,1-diyl))bis(oxy)) structure. These complexes featured unique net structures and were studied for their thermal and photoluminescent properties, indicating the utility of such compounds in materials science (Wang et al., 2014).
Coordination Polymers and Frameworks : A study by Yu (2015) focused on the creation of interpenetrating networks using a similar compound. These networks showed diverse structures and properties influenced by the shapes of bis(imidazole) coligands. This highlights the potential for using such compounds in the development of new materials with specific structural and functional properties (Yu, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(trifluoromethoxy)-2-[5-[2-[2-[6-[6-(trifluoromethoxy)-1H-benzimidazol-2-yl]pyridin-3-yl]oxyethoxy]ethoxy]pyridin-2-yl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22F6N6O5/c31-29(32,33)46-17-1-5-21-25(13-17)41-27(39-21)23-7-3-19(15-37-23)44-11-9-43-10-12-45-20-4-8-24(38-16-20)28-40-22-6-2-18(14-26(22)42-28)47-30(34,35)36/h1-8,13-16H,9-12H2,(H,39,41)(H,40,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBSSBFGPKTMQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)C3=NC=C(C=C3)OCCOCCOC4=CN=C(C=C4)C5=NC6=C(N5)C=C(C=C6)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22F6N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301032293 | |
Record name | AI-10-49 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256094-72-0 | |
Record name | AI-10-49 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256094720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AI-10-49 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AI-10-49 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBW5XL5U9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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